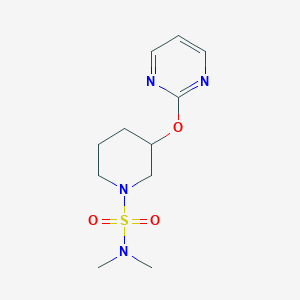

N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide

描述

属性

IUPAC Name |

N,N-dimethyl-3-pyrimidin-2-yloxypiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-14(2)19(16,17)15-8-3-5-10(9-15)18-11-12-6-4-7-13-11/h4,6-7,10H,3,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSRQOCPLHDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with pyrimidinyl compounds under specific conditions. One common method includes the use of N,N-dimethylpiperidine as a starting material, which is then reacted with pyrimidin-2-yloxy compounds in the presence of a suitable sulfonating agent . The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts or promoters like trifluoroacetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

化学反应分析

Types of Reactions

N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .

科学研究应用

N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

Drug Discovery: It serves as a lead compound in drug discovery programs aimed at identifying new pharmacologically active molecules.

Organic Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.

Biological Research: It is used in studies investigating the mechanisms of action of various biological processes and pathways.

作用机制

The mechanism of action of N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Functional Group Variations: Sulfonamide vs. Pivalamide

A key distinction lies in the sulfonamide functional group of the target compound compared to pivalamide derivatives documented in the Catalog of Pyridine Compounds (2017) . For example:

- N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7) replaces the sulfonamide with a pivalamide group (-NHC(O)C(CH₃)₃), which increases steric bulk and hydrophobicity .

- N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide (CAS unspecified) further substitutes the pyridine ring with hydroxy and iodo groups, altering electronic properties .

| Compound Feature | Target Compound | Pivalamide Analogs (e.g., CAS 1186310-83-7) |

|---|---|---|

| Core Functional Group | Sulfonamide | Pivalamide |

| Hydrogen-Bonding Capacity | High (SO₂NH₂) | Moderate (amide NH) |

| Lipophilicity (LogP) | Moderate | High (due to tert-butyl/silyl groups) |

Heterocyclic Ring Systems: Pyrimidine vs. Pyridine

The target compound’s pyrimidin-2-yloxy group (a six-membered ring with two nitrogen atoms) contrasts with pyridine derivatives in the catalog, which have a single nitrogen atom in their aromatic rings . For example:

Substituent Effects on Reactivity and Stability

- N,N-Dimethyl Group: The dimethyl substitution on the piperidine nitrogen in the target compound likely enhances metabolic stability compared to unsubstituted or mono-methylated analogs.

- Halogen and Silyl Substituents : Compounds like N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7) incorporate chlorine and silyl groups, which may improve chemical stability but increase molecular weight (440.10 g/mol) compared to the target compound .

Regulatory and Commercial Considerations

Commercial analogs like those in the Catalog of Pyridine Compounds (2017) are priced based on quantity (e.g., $400–$4,800 for 1–25 g of CAS 1186310-83-7), suggesting that the target compound’s synthesis and scalability would similarly influence its market viability .

生物活性

N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide is a compound with significant biological activity, particularly in medicinal chemistry and drug discovery. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of N,N-dimethylpiperidine with pyrimidin-2-yloxy compounds in the presence of a sulfonating agent. The process can be optimized for high yield and purity through techniques such as recrystallization or chromatography.

Chemical Structure

The compound features a piperidine ring, a pyrimidinyl group, and a sulfonamide moiety, which contribute to its unique properties and biological activities. The sulfonamide functionality is particularly notable for its pharmacological significance, including antibacterial action and enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. This interaction can lead to alterations in enzyme activity or receptor modulation, which are critical for its therapeutic effects .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions such as Alzheimer's disease. In studies, it was found that certain derivatives exhibited strong inhibitory activity against AChE, indicating potential cognitive benefits .

Cancer Research

Preliminary investigations into the anticancer properties of related compounds have revealed cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated better cytotoxicity compared to standard chemotherapy agents like bleomycin in specific cancer models . This suggests that this compound may also play a role in cancer therapy.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Antibacterial Screening : A study evaluated multiple piperidine derivatives for their antibacterial properties, revealing that some compounds displayed strong activity against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antibacterial potential .

- Enzyme Binding Studies : Bovine serum albumin (BSA) binding interactions were assessed for several synthesized compounds, indicating their pharmacological effectiveness through enhanced binding affinity .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives resulted in significant apoptosis induction in cancer cell lines, showcasing their potential as anticancer agents .

Comparative Analysis

| Compound Name | Antibacterial Activity | AChE Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate to Strong | High | Moderate |

| Other Piperidine Derivatives | Variable | High | High |

The table above summarizes the biological activities of this compound compared to other piperidine derivatives. The compound stands out due to its balanced profile across various biological activities.

常见问题

Q. What are the recommended synthetic routes for N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonamide coupling. A validated approach involves reacting a pyrimidinyloxy-piperidine intermediate with dimethylsulfamoyl chloride in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to enhance reaction kinetics . Example conditions:

- Reagent ratios : 1:1.2 molar ratio of piperidine intermediate to sulfamoyl chloride.

- Catalyst : 5 mol% N-arylsulfilimine to suppress side reactions.

- Solvent : Acetonitrile at 60°C for 12 hours yields >85% purity .

Key Challenge : Avoiding over-sulfonation; monitor via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of the pyrimidinyloxy group and dimethylsulfonamide moiety. Key signals:

- Piperidine protons: δ 3.2–3.5 ppm (multiplet).

- Pyrimidinyl protons: δ 8.1–8.3 ppm (doublet) .

- HPLC-MS : Quantify purity (>95%) and validate molecular ion peaks (e.g., [M+H] at m/z 314.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). For example, PF-04965842 (a JAK1 inhibitor with structural similarities) showed nanomolar potency in human whole blood assays but required dose adjustments in rat adjuvant-induced arthritis models due to CYP450 metabolism . Strategies:

- Metabolic Profiling : Use liver microsomes to identify unstable metabolites.

- Structural Tweaks : Introduce electron-withdrawing groups (e.g., fluorine) to slow degradation .

Q. What strategies improve selectivity for target enzymes (e.g., kinase inhibition) while minimizing off-target effects?

- Methodological Answer :

- X-Ray Crystallography : Map binding interactions to identify critical residues (e.g., JAK1’s Val889 gatekeeper residue). Modify the piperidine-sulfonamide linker to sterically hinder off-target binding .

- Selectivity Screening : Test against panels of related kinases (e.g., JAK2, JAK3) using ATP-competitive assays. For example, PF-04965842 achieved 50-fold selectivity for JAK1 over JAK2 via a cyclobutylamine substituent .

Q. How should researchers optimize reaction conditions for scaling up synthesis without compromising yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For instance, switching from acetonitrile to DMF at 80°C improves solubility of bulky intermediates .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。